

The Structure-Activity Relationship of SGC-GAK-1: A Technical Guide

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Compound of Interest				
Compound Name:	Sgc-gak-1			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **SGC-GAK-1**, a potent and selective chemical probe for Cyclin G-Associated Kinase (GAK). This document details the inhibitor's biochemical and cellular activity, selectivity profile, and the key structural features driving its potency. Furthermore, it outlines the experimental methodologies used for its characterization and visualizes the critical signaling pathways in which GAK is involved.

Introduction to SGC-GAK-1 and its Target: GAK

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in fundamental cellular processes. It is a key regulator of clathrin-mediated endocytosis, a process essential for receptor internalization, nutrient uptake, and synaptic vesicle recycling. GAK facilitates the uncoating of clathrin-coated vesicles by recruiting and activating the chaperone Hsc70.[1][2] Additionally, GAK is involved in the maintenance of centrosome maturation and integrity, ensuring proper spindle formation and chromosome segregation during mitosis.[3][4] Given its multifaceted roles, dysregulation of GAK has been implicated in various diseases, including cancer and neurodegenerative disorders like Parkinson's disease.[5]

SGC-GAK-1 is a potent, selective, and cell-active inhibitor developed as a chemical probe to investigate the biological functions of GAK. It belongs to the 4-anilinoquinoline class of kinase



inhibitors. Understanding the SAR of **SGC-GAK-1** is critical for the development of more potent and specific GAK inhibitors for therapeutic applications.

Quantitative Data on SGC-GAK-1 Activity and Selectivity

The following tables summarize the key quantitative data for **SGC-GAK-1**, its negative control **SGC-GAK-1**N, and its off-target RIPK2 control.

Table 1: In Vitro and In-Cellular Activity of SGC-GAK-1

Compound	Target	Assay Type	Value	Units	Reference
SGC-GAK-1	GAK	Ki	3.1	nM	
SGC-GAK-1	GAK	KD	1.9	nM	
SGC-GAK-1	GAK	NanoBRET IC50	110	nM	
SGC-GAK- 1N	GAK	NanoBRET IC50	>50,000	nM	

Table 2: Selectivity Profile of SGC-GAK-1

Compoun d	Off-Target	Assay Type	Value	Units	Selectivit y (vs. GAK KD)	Referenc e
SGC-GAK-	RIPK2	KD	110	nM	~58-fold	
SGC-GAK-	RIPK2	NanoBRET IC50	360	nM	~3.3-fold	_

Table 3: Cellular Antiproliferative Activity of SGC-GAK-1 in Prostate Cancer Cell Lines



Cell Line	IC50 (μM)	Incubation Time	Reference
LNCaP	Potent Inhibition	48h or 72h	
VCaP	Potent Inhibition	48h or 72h	-
22Rv1	Potent Inhibition	48h or 72h	-
PC3	Minimal Effect	48h or 72h	-
DU145	Minimal Effect	48h or 72h	-

Structure-Activity Relationship (SAR) of the 4-Anilinoquinoline Scaffold

The development of **SGC-GAK-1** involved the optimization of the 4-anilinoquinoline scaffold. Key SAR insights include:

- Hinge-Binding Motif: The 4-anilinoquinoline core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region in the ATP-binding pocket.
- Anilino Substitutions: The substitution pattern on the aniline ring is a primary driver of both
 potency and selectivity. The trimethoxyaniline moiety present in SGC-GAK-1 was found to
 be optimal for GAK affinity.
- Quinoline Substitutions: Modifications to the quinoline ring system can modulate selectivity
 against off-targets like RIPK2. For instance, unsubstituted quinolines showed improved
 selectivity over those with methoxy groups at the 6- and 7-positions, albeit with reduced GAK
 affinity. The 6-bromo substitution in SGC-GAK-1 contributes to its overall profile.
- Negative Control: The development of SGC-GAK-1N, a structurally related but inactive
 analog, was crucial for validating that the observed cellular effects are due to GAK inhibition.
 SGC-GAK-1N retains the core scaffold but has modifications that abolish its binding to GAK.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize **SGC-GAK-1**.



KINOMEscan™ Assay for Selectivity Profiling

The KINOMEscan™ platform (DiscoverX) is a competition binding assay used to determine the selectivity of kinase inhibitors.

- Principle: The assay measures the ability of a test compound to compete with an
 immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of
 kinase bound to the solid support is quantified using qPCR of the DNA tag.
- General Protocol:
 - Kinases are tagged with a unique DNA identifier.
 - An immobilized, non-biotinylated, active-site directed ligand is bound to streptavidincoated beads.
 - The DNA-tagged kinase and the test compound (SGC-GAK-1) are incubated with the ligand-coated beads.
 - After incubation, the beads are washed to remove unbound components.
 - The amount of kinase bound to the beads is quantified by qPCR.
 - The results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control. Dissociation constants (Kd) are determined from an 11-point dose-response curve.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay (Promega) is a live-cell assay to quantify compound binding to a specific protein target.

- Principle: The assay measures the binding of a test compound to a target protein fused to NanoLuc® luciferase within intact cells. A fluorescent tracer that binds to the target protein is used. When the tracer is bound to the NanoLuc®-fused target, BRET occurs. A competing compound will displace the tracer, leading to a decrease in the BRET signal.
- Experimental Workflow:



- Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the full-length GAK protein fused to NanoLuc® luciferase at the N-terminus.
- Cell Plating: Transfected cells are plated in 96-well plates.
- Compound and Tracer Addition: Serial dilutions of SGC-GAK-1 or control compounds are added to the cells, followed by the addition of the NanoBRET™ tracer.
- Substrate Addition and Signal Detection: A Nano-Glo® substrate and an extracellular NanoLuc® inhibitor are added. The donor emission (460 nm) and acceptor emission (610 nm) are measured using a plate reader.
- Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. IC50 values are determined by plotting the BRET ratio against the compound concentration.

Cellular Viability Assay

Cellular viability assays are used to determine the effect of a compound on cell proliferation.

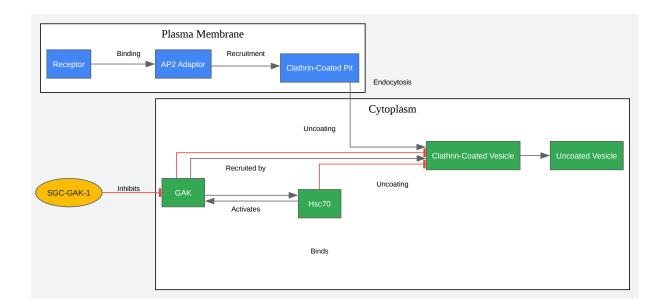
- Principle: The assay measures the number of viable cells in culture after exposure to the test compound. This is often done by quantifying ATP levels, which correlate with the number of metabolically active cells.
- General Protocol (using CellTiter-Glo® as an example):
 - Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
 - Compound Treatment: Cells are treated with a serial dilution of SGC-GAK-1, SGC-GAK-1N, or a vehicle control (DMSO).
 - Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
 - Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate for the luciferase reaction. The luminescent signal is measured using a plate reader.



Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50
 values are calculated by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

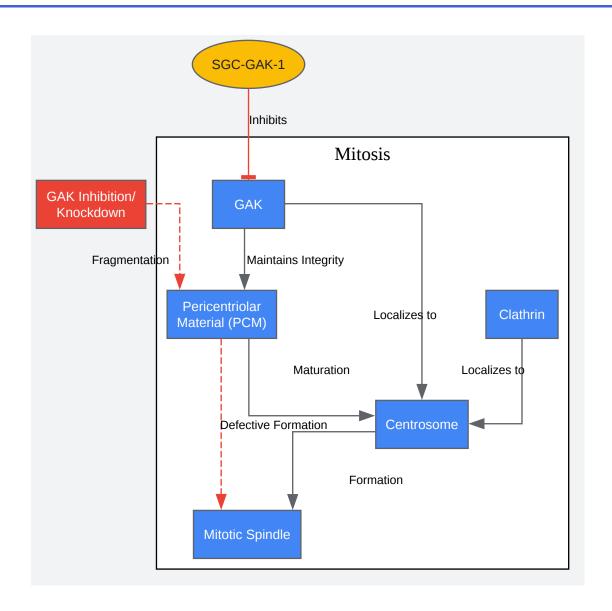
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving GAK and a typical experimental workflow for inhibitor characterization.



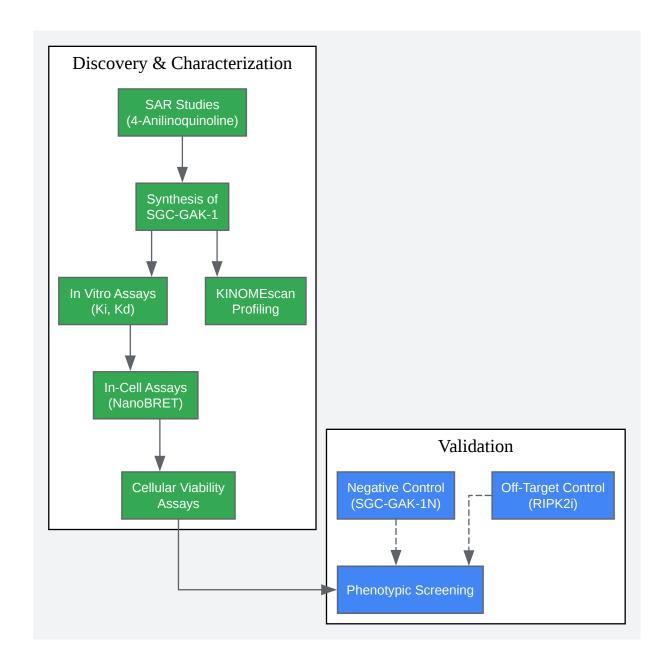
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Caption: GAK's role in clathrin-mediated endocytosis.









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